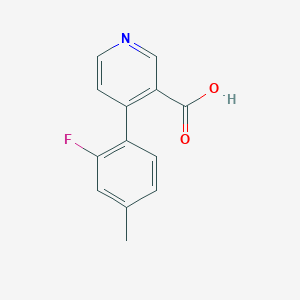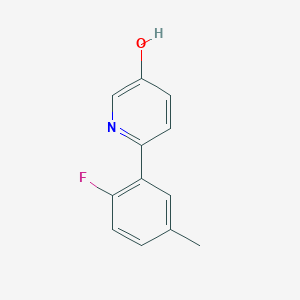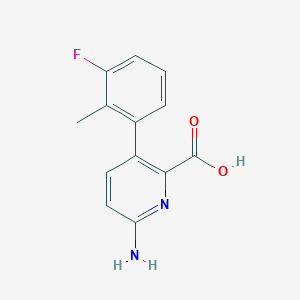
6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, also known as 6-APA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of picolinic acid, an aromatic compound found in many plants, fungi, and bacteria. 6-APA has been used in a variety of laboratory experiments, primarily in the fields of biochemistry and physiology, due to its unique properties.
科学的研究の応用
6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% has been used in a variety of laboratory experiments, primarily in the fields of biochemistry and physiology. It has been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been used in studies of gene expression, cell cycle regulation, and cancer cell growth. Additionally, 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of environmental toxins on the body.
作用機序
The mechanism of action of 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body. It is thought to inhibit the activity of certain enzymes, such as those involved in signal transduction pathways. Additionally, it is believed to interact with proteins involved in gene expression, cell cycle regulation, and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to inhibit the activity of certain enzymes, such as those involved in signal transduction pathways. Additionally, it is believed to interact with proteins involved in gene expression, cell cycle regulation, and cancer cell growth. It has also been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of environmental toxins on the body.
実験室実験の利点と制限
One of the advantages of using 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% in laboratory experiments is its high purity and yield. Additionally, it is relatively easy to synthesize in the laboratory, making it a cost-effective option for experiments. However, there are some limitations to using 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are a variety of potential future directions for 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% research. One potential direction is the development of new synthesis methods for 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95%. Additionally, further research into the mechanism of action of 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% could lead to a better understanding of its effects on the body. Additionally, further research into its effects on the nervous system and environmental toxins could lead to new applications for 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% in the laboratory. Finally, further research into the biochemical and physiological effects of 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% could lead to new insights into its potential therapeutic applications.
合成法
6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-fluoro-3-methylphenyl isocyanate with picolinic acid. This reaction yields 6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid, 95% in high yield and purity. Other methods of synthesis include the reaction of 4-fluoro-3-methylphenyl bromide with picolinic acid, the reaction of 4-fluoro-3-methylphenylchloride with picolinic acid, and the reaction of 4-fluoro-3-methylphenyl sulfonyl chloride with picolinic acid.
特性
IUPAC Name |
6-amino-3-(4-fluoro-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-6-8(2-4-10(7)14)9-3-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZXYCBDPKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-fluoro-3-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














